molecular formula C14H12BrNO2 B5398394 3-[(3-bromobenzyl)oxy]benzamide

3-[(3-bromobenzyl)oxy]benzamide

Cat. No. B5398394
M. Wt: 306.15 g/mol
InChI Key: SNOGNOWNERQSMF-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)oxy]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promise in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)oxy]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory response and tumor growth. It has also been shown to modulate certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-bromobenzyl)oxy]benzamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-bromobenzyl)oxy]benzamide in lab experiments is its versatility. It can be used in a wide range of assays and experiments to study its various properties and effects. However, one of the limitations is that it is not readily available commercially and must be synthesized in the lab.

Future Directions

There are several potential future directions for research involving 3-[(3-bromobenzyl)oxy]benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in developing new anti-inflammatory and anti-tumor drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for commercial use.
Conclusion:
In conclusion, 3-[(3-bromobenzyl)oxy]benzamide is a promising compound that has shown potential in the fields of medicinal chemistry and drug discovery. Its versatility and various properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in treating various diseases.

Synthesis Methods

The synthesis of 3-[(3-bromobenzyl)oxy]benzamide involves the reaction of 3-bromobenzylamine with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-[(3-bromobenzyl)oxy]benzamide has been studied extensively for its potential use in drug discovery and medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[(3-bromophenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOGNOWNERQSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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